molecular formula C10H16O2 B175233 Ethyl 4-methylenecyclohexanecarboxylate CAS No. 145576-28-9

Ethyl 4-methylenecyclohexanecarboxylate

Cat. No. B175233
M. Wt: 168.23 g/mol
InChI Key: DLVGFWIRQAUWDC-UHFFFAOYSA-N
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Patent
US08580962B2

Procedure details

This intermediate was prepared following the procedure described Compound 31a. As starting material ethyl 4-oxocyclohexane-1-carboxylate replaced 1,4-dioxaspiro[4.5]decan-8-one. After the usual work-up procedure, the residue was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Petroleum Ether-EtOAc from 95:5 to 4:6) to give the title compound as a colorless oil. Yield: 68.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68.7%

Identifiers

REACTION_CXSMILES
[CH2:1]=C1CCC2(OCCO2)CC1.O=[C:13]1[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:15][CH2:14]1.O1C2(CCC(=O)CC2)OCC1>>[CH2:1]=[C:13]1[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CCC2(OCCO2)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This intermediate was prepared
CUSTOM
Type
CUSTOM
Details
After the usual work-up procedure, the residue was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Petroleum Ether-EtOAc from 95:5 to 4:6)

Outcomes

Product
Name
Type
product
Smiles
C=C1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.